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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
10-Undecen-1-ol, a long-chain unsaturated fatty alcohol, has emerged as a valuable and

versatile building block in organic synthesis. Its bifunctional nature, possessing both a terminal

alkene and a primary alcohol, allows for a wide array of chemical transformations, making it an

attractive starting material for the synthesis of a diverse range of molecules, including insect

pheromones, polymers, and intermediates for drug development. This technical guide provides

a comprehensive overview of the synthetic utility of 10-undecen-1-ol, complete with

quantitative data, detailed experimental protocols, and visual representations of key reaction

pathways and workflows.

Core Properties of 10-Undecen-1-ol
A thorough understanding of the physicochemical properties of 10-undecen-1-ol is essential

for its effective application in synthesis.
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Property Value Reference

Molecular Formula C₁₁H₂₂O [1]

Molecular Weight 170.29 g/mol [1]

Appearance Colorless liquid [2]

Boiling Point 247-249 °C [2]

Melting Point -17 to -15 °C [2]

Density 0.84 g/cm³ [2]

Solubility
Soluble in ethanol and ether;

sparingly soluble in water
[2]

Key Synthetic Transformations of 10-Undecen-1-ol
The dual functionality of 10-undecen-1-ol enables a variety of selective transformations at

either the hydroxyl group or the terminal double bond, or a combination of both.

Transformations at the Hydroxyl Group
The primary alcohol moiety of 10-undecen-1-ol is readily converted into other functional

groups, providing access to a range of important synthetic intermediates.

The selective oxidation of the primary alcohol to an aldehyde is a crucial first step in many

synthetic routes, particularly in the synthesis of insect pheromones. The Swern oxidation is a

commonly employed method due to its mild reaction conditions and high yields.[3][4]

Experimental Protocol: Swern Oxidation of 10-Undecen-1-ol to 10-Undecenal[5]

Materials:

Oxalyl chloride

Dimethyl sulfoxide (DMSO)

10-Undecen-1-ol
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Triethylamine (Et₃N)

Dichloromethane (CH₂Cl₂) (anhydrous)

Argon or Nitrogen atmosphere

Procedure:

Under an inert atmosphere (Argon), a stirred solution of oxalyl chloride (1.1 eq) in anhydrous

dichloromethane is cooled to -78 °C (dry ice/acetone bath).

A solution of DMSO (2.2 eq) in dichloromethane is added dropwise, maintaining the

temperature below -60 °C. The mixture is stirred for 15 minutes.

A solution of 10-undecen-1-ol (1.0 eq) in dichloromethane is then added dropwise, keeping

the temperature below -60 °C. The reaction is stirred for another 30 minutes.

Triethylamine (5.0 eq) is added dropwise, and the reaction mixture is allowed to warm to

room temperature.

The reaction is quenched with water, and the organic layer is separated. The aqueous layer

is extracted with dichloromethane.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and concentrated under reduced pressure to yield crude 10-undecenal.

Purification by flash column chromatography on silica gel (eluent: hexane/ethyl acetate

gradient) affords the pure aldehyde.

Quantitative Data for Swern Oxidation:

Oxidizing
System

Temperature
(°C)

Time (h) Yield (%) Reference

(COCl)₂/DMSO,

Et₃N
-78 to rt 1.5 ~95 [5]
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Esterification of the hydroxyl group is a straightforward transformation used to introduce various

functionalities or to act as a protecting group.

Quantitative Data for Esterification of 10-Undecen-1-ol:

Acylating
Agent

Catalyst/
Base

Solvent
Temperat
ure (°C)

Time (h) Yield (%)
Referenc
e

Acetic

Anhydride
Pyridine -

Room

Temp.
2 >95 [6]

Acryloyl

Chloride

Triethylami

ne

Dichlorome

thane
0 to rt 3 High

General

Procedure

10-

Undecenoy

l Chloride

Pyridine Toluene Reflux 5 High [7]

Experimental Protocol: Synthesis of 10-Undecenyl Acetate

Materials:

10-Undecen-1-ol

Acetic anhydride

Pyridine

Diethyl ether

1 M HCl solution

Saturated NaHCO₃ solution

Brine

Procedure:
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To a stirred solution of 10-undecen-1-ol (1.0 eq) in pyridine (2.0 eq) at 0 °C, acetic

anhydride (1.5 eq) is added dropwise.

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

The reaction is quenched by the addition of water and extracted with diethyl ether.

The organic layer is washed successively with 1 M HCl, saturated NaHCO₃ solution, and

brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

The crude product is purified by distillation or column chromatography to afford 10-undecenyl

acetate.

The Williamson ether synthesis provides a route to introduce an ether linkage, which can be

useful for creating more complex molecules or for surface modification applications. This

typically involves the conversion of the alcohol to a better leaving group, such as a tosylate,

followed by reaction with an alkoxide.[8][9][10]

Transformations at the Terminal Alkene
The terminal double bond of 10-undecen-1-ol is a versatile handle for a variety of carbon-

carbon bond-forming reactions and functional group interconversions.

Olefin metathesis has become a powerful tool in organic synthesis, and 10-undecen-1-ol is an

excellent substrate for these transformations.

Acyclic Diene Metathesis (ADMET) Polymerization: This step-growth polymerization method

yields unsaturated polymers. The reaction is typically driven by the removal of a volatile

byproduct, ethylene.[11][12]

Cross-Metathesis (CM): This reaction allows for the coupling of 10-undecen-1-ol with other

olefins, providing access to a wide range of functionalized longer-chain molecules. Cross-

metathesis with electron-deficient olefins like acrylates is a particularly useful transformation.

[13][14][15][16]
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Quantitative Data for Olefin Metathesis of 10-Undecen-1-ol and Derivatives:

Metathe
sis Type

Co-
reactant

Catalyst
(mol%)

Solvent
Temper
ature
(°C)

Time (h)
Product
/Yield

Referen
ce

ADMET -

Grubbs'

1st Gen.

(5)

Bulk 50 24

Poly(10-

undecen-

1-ol)

[6]

ADMET

1,9-

Decadien

e

Hoveyda-

Grubbs

2nd Gen.

(0.5-1.0)

CHCl₃ 50 24

Unsatura

ted

Polyester

(Mn up to

23,400)

[11]

Cross-

Metathes

is

Ethyl

acrylate

Hoveyda-

Grubbs

2nd Gen.

(2.5)

Dichloro

methane
Reflux 96

(E)-

diethyl 7-

oxotridec

a-2,11-

dienedio

ate

(90%)

[13]

Cross-

Metathes

is

Methyl

acrylate

nitro-

Grela

catalyst

(10 ppm)

Toluene 80 2

Cross-

coupled

product

(High

TON)

[16]

Experimental Protocol: ADMET Polymerization of 10-Undecen-1-ol[6]

Materials:

10-Undecen-1-ol

Grubbs' First Generation Catalyst

Toluene (anhydrous and degassed)
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High vacuum line

Procedure:

In a glovebox, 10-undecen-1-ol is placed in a Schlenk flask equipped with a magnetic stir

bar.

Grubbs' first generation catalyst (e.g., 0.1 mol%) is added to the neat alcohol.

The flask is sealed, removed from the glovebox, and connected to a high vacuum line.

The reaction mixture is stirred at 50 °C under dynamic vacuum for 24 hours to remove the

ethylene byproduct and drive the polymerization to completion.

The resulting polymer is dissolved in a minimal amount of dichloromethane and precipitated

into cold methanol.

The polymer is collected by filtration and dried under vacuum.

The terminal alkene readily participates in radical addition reactions, such as the thiol-ene

reaction, which is a highly efficient "click" chemistry process for forming carbon-sulfur bonds.[9]

[15][17][18]

Experimental Protocol: Photoinitiated Thiol-Ene Reaction of 10-Undecen-1-ol[9]

Materials:

10-Undecen-1-ol

Thioglycolic acid (or other thiol)

2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)

Methanol (or other suitable solvent)

UV lamp (e.g., 365 nm)

Procedure:
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In a quartz reaction vessel, 10-undecen-1-ol (1.0 eq), the thiol (1.1 eq), and DMPA (1-5

mol%) are dissolved in the solvent.

The solution is degassed by bubbling with an inert gas (e.g., Argon) for 15-30 minutes.

The reaction mixture is irradiated with a UV lamp at room temperature with stirring.

The reaction progress is monitored by TLC or GC-MS.

Upon completion, the solvent is removed under reduced pressure.

The crude product is purified by column chromatography to yield the thioether adduct.

Applications in the Synthesis of High-Value
Molecules
Insect Pheromone Synthesis
10-Undecen-1-ol is a common starting material for the synthesis of various insect

pheromones. A typical synthetic sequence involves the oxidation of the alcohol to the aldehyde,

followed by a Wittig reaction to construct the specific carbon skeleton and stereochemistry of

the target pheromone.[2][3][4]

Workflow for Pheromone Synthesis from 10-Undecen-1-ol

10-Undecen-1-ol 10-UndecenalSwern Oxidation

Pheromone

Wittig Reaction

Phosphonium Salt YlideBase (e.g., n-BuLi)

Click to download full resolution via product page

Caption: Synthetic pathway to insect pheromones from 10-undecen-1-ol.
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Experimental Protocol: Synthesis of (Z)-7-Dodecen-1-yl Acetate (a model pheromone

component)

This protocol is a representative example and may need optimization for specific target

pheromones.

Step 1: Preparation of Pentyltriphenylphosphonium Bromide

A solution of 1-bromopentane (1.0 eq) and triphenylphosphine (1.05 eq) in toluene is

refluxed for 24 hours.

The mixture is cooled to room temperature, and the precipitated phosphonium salt is

collected by filtration, washed with cold toluene, and dried under vacuum.

Step 2: Wittig Reaction[2]

To a suspension of pentyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C

under an inert atmosphere, n-butyllithium (1.1 eq, as a solution in hexanes) is added

dropwise. The mixture is stirred for 30 minutes to form the ylide (a deep orange/red solution).

The ylide solution is cooled to -78 °C, and a solution of 10-undecenal (1.0 eq) in anhydrous

THF is added dropwise.

The reaction mixture is allowed to warm to room temperature and stirred overnight.

The reaction is quenched with saturated aqueous ammonium chloride solution and extracted

with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, and concentrated.

The crude product is purified by column chromatography to afford (Z)-hexadec-15-en-6-ol.

Step 3: Acetylation

The alcohol from the previous step is acetylated using acetic anhydride and pyridine as

described in section 1.2 to yield the final pheromone acetate.
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Polymer Synthesis
As previously mentioned, 10-undecen-1-ol is a valuable monomer for the synthesis of

functional polymers through ADMET and carbonylative polymerization.

Carbonylative Polymerization to Polyketoesters

10-Undecen-1-ol + CO

Polyketoester

Carbonylative Polymerization

Pd Catalyst

Click to download full resolution via product page

Caption: Synthesis of polyketoesters via carbonylative polymerization.

Synthesis of Other Functional Molecules
The versatility of 10-undecen-1-ol extends to the synthesis of various other functional

molecules.

10-Undecenyl Acrylate/Methacrylate: These monomers can be prepared by esterification

with the corresponding acyl chlorides and are useful in polymer chemistry for creating graft

copolymers or functional surfaces.[7]

Functionalized Cyclodextrins: 10-Undecen-1-ol can be converted to an alkyl halide or

tosylate and used to functionalize cyclodextrins, creating novel host-guest systems with

potential applications in drug delivery and catalysis.[19]

Conclusion
10-Undecen-1-ol is a highly valuable and versatile C11 building block in organic synthesis. Its

readily accessible and reactive hydroxyl and terminal alkene functionalities provide a gateway

to a vast array of molecules with diverse applications in pheromone synthesis, polymer

chemistry, and the development of novel functional materials. The synthetic routes outlined in
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this guide, supported by quantitative data and detailed protocols, demonstrate the significant

potential of 10-undecen-1-ol for innovation in both academic and industrial research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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